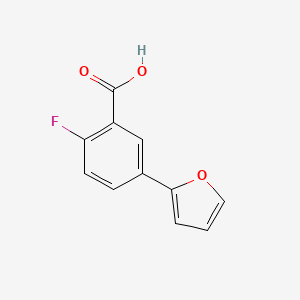

2-Fluoro-5-(furan-2-YL)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(furan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMYAYJSGYYGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688512 | |

| Record name | 2-Fluoro-5-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-09-1 | |

| Record name | 2-Fluoro-5-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 Fluoro 5 Furan 2 Yl Benzoic Acid

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) and Furan (B31954) Rings

The benzene and furan rings of 2-fluoro-5-(furan-2-yl)benzoic acid both possess distinct reactivity towards electrophilic aromatic substitution, governed by the electronic effects of their respective substituents.

On the benzene ring , the substituents exert competing directing effects. The fluorine atom is an ortho-, para-directing deactivator due to its inductive electron-withdrawing and resonance electron-donating properties. The carboxylic acid group is a meta-directing deactivator, strongly withdrawing electron density from the ring. The furan-2-yl group is generally considered an ortho-, para-directing activator. The positions open for substitution are C3, C4, and C6. The fluorine at C2 and the furan at C5 influence the electron density at these positions. The combined effects suggest that electrophilic attack is most likely to be complex, with the outcome depending on the specific reagent and reaction conditions.

The furan ring is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene. The substitution typically occurs at the C5 position (alpha to the oxygen), which is the most nucleophilic. However, in this molecule, the C5 position of the furan is already substituted with the phenyl ring. Therefore, electrophilic attack on the furan ring would be directed to the C3 or C4 positions, with a preference for the position that is less sterically hindered and more electronically favored. Arylation of furan-2-carboxylic acid with arenediazonium chlorides in the presence of copper(II) chloride has been shown to yield 5-arylfuran-2-carboxylic acids, demonstrating the reactivity of the furan C5 position. researchgate.net

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a wide array of related compounds.

Esterification and Amidation

The carboxylic acid functionality of this compound can be readily converted into esters and amides through standard condensation reactions.

Esterification can be achieved by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by first converting the acid to a more reactive derivative. For instance, methyl esters of similar 5-arylfuran-2-carboxylic acids have been synthesized from the corresponding acids. researchgate.net

Amidation is typically performed by activating the carboxylic acid followed by treatment with an amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). ossila.comnih.gov This method has been successfully used for the synthesis of various amide derivatives from similar benzoic and benzofuranyl acetic acids. ossila.comnih.gov

Table 1: Examples of Amidation Reactions on Structurally Related Acids

| Starting Acid | Amine | Coupling Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Benzofuran-2-yl)acetic acid | 2-Amino-5-fluorophenol | EDC | 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide | 63.6% | nih.gov |

| 2-(Benzofuran-2-yl)propanoic acid | 2-Amino-5-fluorophenol | EDC | 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)propanamide | 64% | nih.gov |

Formation of Anhydrides and Acid Chlorides

To increase the electrophilicity of the carboxyl carbon for subsequent reactions, this compound can be converted into acid anhydrides or acid chlorides.

Acid chlorides are highly reactive intermediates and can be synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example, 5-arylfuran-2-carbonyl chlorides have been prepared from their corresponding carboxylic acids and used in further syntheses. researchgate.net These acid chlorides are valuable for creating esters, amides, and for use in Friedel-Crafts acylation reactions.

Anhydrides can be formed through the dehydration of two molecules of the carboxylic acid, often by heating with a dehydrating agent. Symmetrical or mixed anhydrides can be prepared and serve as acylating agents.

Reactivity of the Furan Ring System Towards Various Reagents

The furan ring is susceptible to a variety of reactions. While it exhibits aromatic character, it also behaves like an electron-rich diene. Reactions can include hydroarylation, where arenes add across the carbon-carbon double bond under superacidic conditions, as demonstrated with 3-(furan-2-yl)propenoic acids. mdpi.com The furan moiety can also undergo cycloaddition reactions and, under certain conditions, ring-opening reactions. The specific reactivity of the furan ring in this compound would be influenced by the electronic and steric effects of the attached fluorophenyl group.

Role as a Versatile Building Block in Complex Molecule Construction

This compound serves as a valuable building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry. The presence of multiple reaction sites allows for sequential and selective modifications, leading to a diverse range of derivatives. Its structural analogues, such as fluorinated benzoic acids, are used in the synthesis of kinase inhibitors and other biologically active compounds. ossila.comossila.com

Synthesis of Hydrazone Derivatives

A key application of this building block is in the synthesis of hydrazone derivatives. Hydrazones, which contain the R₁R₂C=NNH₂ structure, are known for their wide range of biological activities. nih.gov The synthesis typically involves the condensation of a carbonyl compound with a hydrazine (B178648) derivative.

In the context of this compound, the carboxylic acid would first be converted to its corresponding hydrazide (R-CONHNH₂). This is usually achieved by reacting the ester of the carboxylic acid with hydrazine hydrate. The resulting hydrazide can then be reacted with various aldehydes or ketones to form the desired hydrazone derivatives. mdpi.comsemanticscholar.org This two-step process provides a versatile route to a large library of hydrazone compounds.

Table 2: General Synthesis of Hydrazone Derivatives

| Step | Reactants | Product | General Description |

|---|---|---|---|

| 1 | Carboxylic Acid Ester, Hydrazine Hydrate | Carboxylic Acid Hydrazide | Formation of the key hydrazide intermediate. |

This synthetic strategy has been widely employed to create novel compounds for evaluation as antimicrobial and antitumor agents. nih.govmdpi.com

Construction of Oxadiazole and Related Heterocycles

The carboxylic acid moiety of this compound is a key functional group for the synthesis of various five-membered heterocycles, including oxadiazoles (B1248032) and thiadiazoles. These ring systems are of significant interest in medicinal chemistry due to their diverse biological activities. The general synthetic strategies involve the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, followed by cyclization with appropriate reagents.

One of the most common methods for synthesizing 1,3,4-oxadiazoles is through the cyclization of N,N'-diacylhydrazines, which can be prepared from the corresponding carboxylic acid. epa.gov For this compound, the synthesis would likely begin with conversion to its acid chloride or ester, followed by reaction with hydrazine to form the corresponding hydrazide. This hydrazide can then be reacted with another acylating agent and subsequently cyclized, often using a dehydrating agent like phosphorus oxychloride. epa.gov A related approach involves the reaction of a furan-containing acid with a substituted hydrazide, followed by cyclization to form the oxadiazole ring. While direct synthesis from this compound is not explicitly detailed in the provided literature, the synthesis of 5-[2-(4-fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol derivatives from a similar starting material highlights the viability of this approach. researchgate.net

Thiadiazoles, another important class of heterocycles, can also be synthesized from this compound. A prevalent method involves the reaction of the carboxylic acid with thiosemicarbazide. jocpr.com This reaction typically proceeds by heating the components, sometimes in the presence of a strong acid like sulfuric acid, which facilitates the cyclization and dehydration to form the 2-amino-5-substituted-1,3,4-thiadiazole. jocpr.com The furan-2-carboxylic acid moiety is known to undergo this transformation to yield thiadiazole derivatives. jocpr.com The presence of the fluorine atom on the benzene ring is not expected to interfere with this cyclization and may even enhance the biological properties of the resulting thiadiazole derivative. The utility of thiosemicarbazides in the synthesis of various heterocycles, including thiadiazoles and oxadiazoles, is well-documented. researchgate.net

The following table summarizes the key reactants and resulting heterocycles in these transformations.

| Starting Material | Reagent(s) | Resulting Heterocycle |

| Carboxylic Acid (e.g., this compound) | 1. Hydrazine 2. Acylating agent 3. Dehydrating agent (e.g., POCl₃) | 1,3,4-Oxadiazole |

| Carboxylic Acid (e.g., this compound) | Thiosemicarbazide, H₂SO₄ | 1,3,4-Thiadiazole |

Incorporation into Polycyclic Systems

The structure of this compound, containing both a benzene and a furan ring, provides a foundation for the construction of more complex polycyclic and fused ring systems. While specific examples starting directly from this compound are not prevalent in the reviewed literature, established synthetic strategies for furan-containing compounds can be applied.

One potential pathway for creating fused systems is through intramolecular cyclization reactions. For instance, the carboxylic acid group could be modified to introduce a reactive side chain that can then undergo cyclization with either the furan or the benzene ring. Another approach involves the furan ring acting as a diene in a Diels-Alder reaction. This powerful cycloaddition reaction could be used to construct a new six-membered ring fused to the furan, thereby creating a more complex polycyclic framework.

Furthermore, radical cyclization reactions are a known method for forming fused ring systems from furan derivatives. These reactions can be initiated on a side chain attached to the furan, leading to the formation of a new ring fused to the original furan. While these methods are general, the presence of the fluoro- and carboxylic acid-substituted phenyl group would influence the reactivity and regioselectivity of such transformations, offering pathways to novel polycyclic aromatic hydrocarbons. The synthesis of polyfluoroalkyl aza-polycyclic aromatic hydrocarbons through radical perfluoroalkylation demonstrates a modern approach to creating complex fluorinated polycycles, suggesting that similar radical-based strategies could be applicable. nih.gov

The following table outlines potential strategies for incorporating this compound into polycyclic systems.

| Strategy | Description | Potential Outcome |

| Intramolecular Cyclization | Modification of the carboxylic acid to a functional group that can react with the furan or benzene ring. | Fused heterocyclic or carbocyclic systems. |

| Diels-Alder Reaction | The furan ring acts as a diene, reacting with a dienophile to form a new six-membered ring. | Bicyclic or polycyclic systems containing a bridged oxygen atom. |

| Radical Cyclization | Generation of a radical on a side chain which then attacks the furan or benzene ring to form a new ring. | Fused carbocyclic or heterocyclic ring systems. |

Computational and Theoretical Investigations of 2 Fluoro 5 Furan 2 Yl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and optimizing the molecular geometry of a compound. Such studies would typically involve the use of a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation for the molecule.

For 2-Fluoro-5-(furan-2-yl)benzoic acid, these calculations would yield crucial parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its ground state. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the compound's reactivity, with the energy gap between them indicating its kinetic stability. While these methods are standard, specific values for this compound are not available in the current body of scientific literature.

Conformational Analysis and Torsional Dynamics

The presence of rotatable single bonds between the phenyl and furan (B31954) rings, and within the carboxylic acid group, suggests that this compound can exist in multiple conformations. A thorough conformational analysis would involve mapping the potential energy surface as a function of the key torsional angles. This would identify the most stable conformers and the energy barriers to rotation between them.

Such an analysis is critical for understanding how the molecule's shape influences its interactions with biological targets or its packing in a crystalline state. For similar bicyclic aromatic compounds, researchers have identified both planar and non-planar minimum energy conformations, with the relative energies being sensitive to the nature and position of substituents. However, a specific conformational analysis for this compound has not been published.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. The MEP is calculated from the total electron density and is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, one would expect the MEP to show a negative potential around the oxygen atoms of the carboxylic acid and furan ring, as well as the fluorine atom, highlighting these as potential hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its role as a hydrogen bond donor. While this is a qualitative prediction based on general chemical principles, a calculated MEP map for this specific molecule is not available.

Simulation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The ability of this compound to form hydrogen bonds, primarily through its carboxylic acid group, is a key determinant of its physical properties and its interactions in a biological context. The carboxylic acid can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).

Simulations of intermolecular interactions would explore the formation of dimers and larger aggregates, identifying the most stable hydrogen bonding motifs. For many benzoic acid derivatives, the formation of a cyclic dimer involving two intermolecular hydrogen bonds between the carboxylic acid groups is a common and highly stable arrangement. The fluorine and furan oxygen atoms could also participate in weaker hydrogen bonding or other non-covalent interactions. Detailed simulations to confirm and quantify these interactions for this compound have not been reported.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the environment of specific nuclei like fluorine.

¹H NMR: In ¹H NMR analysis of 2-Fluoro-5-(furan-2-yl)benzoic acid, specific signals would be expected for each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear as complex multiplets due to splitting by neighboring protons and the fluorine atom. The protons on the furan (B31954) ring would also exhibit distinct chemical shifts and coupling patterns characteristic of the furan moiety. A broad singlet corresponding to the acidic proton of the carboxylic acid group would likely be observed at a significantly downfield chemical shift.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the carboxyl carbon, the carbons of the benzene ring (with their chemical shifts influenced by the fluorine and furan substituents), and the carbons of the furan ring. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), a hallmark of carbon-fluorine bonds.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. For this compound, the spectrum would display a signal for the single fluorine atom. The chemical shift of this signal provides information about its electronic environment, and its coupling to adjacent protons (³JHF) would result in a multiplet, confirming its position on the aromatic ring. In studies of other fluorinated molecules, ¹⁹F NMR has been instrumental in distinguishing between isomers and observing interactions within molecules.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (Carboxyl) | 10.0 - 13.0 | broad singlet (br s) | Position is concentration and solvent dependent. |

| ¹H (Aromatic/Furan) | 6.5 - 8.5 | multiplet (m) | Complex splitting due to H-H and H-F coupling. |

| ¹³C (Carboxyl) | 165 - 175 | singlet (s) or doublet (d) | May show small coupling to fluorine. |

| ¹³C (Aromatic/Furan) | 110 - 165 | doublet (d) | Carbons will show coupling to fluorine (C-F coupling). |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis (High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₇FO₃), the expected monoisotopic mass is approximately 206.0379 g/mol . HRMS can confirm this value to within a few parts per million, distinguishing it from other compounds with the same nominal mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape, can further aid in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of a sample and for identifying the compound within complex mixtures.

Fragmentation Analysis: Under the high-energy conditions of mass spectrometry, the molecular ion of this compound will break apart into smaller, characteristic fragments. The fragmentation pattern provides structural information. Based on the known fragmentation of benzoic acid, key fragmentation pathways would likely include the loss of a hydroxyl radical (•OH, -17 Da) and the loss of the entire carboxyl group (•COOH, -45 Da). Further fragmentation could involve the cleavage of the furan ring or the loss of carbon monoxide (CO).

Table 2: Predicted HRMS Data and Potential Fragments for this compound

| Adduct / Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₈FO₃]⁺ | 207.04520 | Protonated molecular ion. |

| [M+Na]⁺ | [C₁₁H₇FO₃Na]⁺ | 229.02714 | Sodium adduct of the molecular ion. |

| [M-H]⁻ | [C₁₁H₆FO₃]⁻ | 205.03064 | Deprotonated molecular ion. |

| [M-OH]⁺ | [C₁₁H₆FO₂]⁺ | 189.03518 | Loss of hydroxyl radical from the molecular ion. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the IR spectrum would be dominated by features characteristic of the carboxylic acid, the aromatic ring, the furan ring, and the carbon-fluorine bond. A very broad absorption band would be observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O (carbonyl) stretching vibration of the acid would appear as a strong, sharp peak around 1700 cm⁻¹. The spectrum would also contain a series of absorptions corresponding to C=C stretching in the aromatic and furan rings (approx. 1450-1600 cm⁻¹) and a C-O stretching vibration from the furan and carboxylic acid (approx. 1200-1300 cm⁻¹). The C-F stretching vibration typically appears as a strong band in the 1000-1100 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong |

| Aromatic/Furan | C=C stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid/Furan | C-O stretch | 1200 - 1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed model of the molecular structure can be generated.

Table 4: Potential Information from X-ray Crystallography of this compound

| Parameter | Information Provided |

|---|---|

| Crystal System / Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of all atomic connections. |

| Torsion Angles | The conformation of the molecule, e.g., the rotation around the bond connecting the two rings. |

Mechanistic Pathways in Reactions Involving 2 Fluoro 5 Furan 2 Yl Benzoic Acid and Its Derivatives

Elucidation of Reaction Mechanisms in Derivatization

The reactivity of 2-Fluoro-5-(furan-2-yl)benzoic acid is dictated by the interplay of its three key functional components: the carboxylic acid, the fluoro-substituted aromatic ring, and the furan (B31954) moiety. This allows for a diverse range of derivatization reactions, with the Suzuki-Miyaura coupling and Knoevenagel condensation being particularly prominent for carbon-carbon bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl compounds and is mechanistically well-understood. When a derivative of this compound, such as an aryl halide, is subjected to a Suzuki-Miyaura coupling with a boronic acid or its ester, the reaction proceeds through a catalytic cycle involving a palladium catalyst.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction consists of three primary steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide derivative of this compound to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. The rate of this step is influenced by the nature of the halogen, with reactivity generally following the trend I > Br > Cl > F.

Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process typically requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex. The exact mechanism of transmetalation can be complex and is influenced by the nature of the ligands, base, and solvent.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the palladium(II) intermediate. In this step, the two organic groups coupled to the palladium center are expelled as the final biaryl product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The presence of the fluorine atom ortho to the carboxylic acid group in this compound can influence the electronic properties of the aromatic ring and potentially affect the rates of oxidative addition and reductive elimination.

Interactive Data Table: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Intermediates | Factors Influencing the Step |

| Oxidative Addition | Insertion of Pd(0) into the C-X bond of the aryl halide. | Pd(0) complex, Aryl-Pd(II)-X complex | Nature of the halogen (X), electron density of the aryl halide, steric hindrance, nature of the palladium catalyst and ligands. |

| Transmetalation | Transfer of the organic group from the boronic acid to the Pd(II) complex. | Aryl-Pd(II)-X complex, Boronate ("ate") complex, Di-organo-Pd(II) complex | Nature of the base, solvent, ligands on palladium, steric and electronic properties of the coupling partners. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Di-organo-Pd(II) complex, Pd(0) complex | Steric hindrance around the palladium center, electronic nature of the coupled groups, ligand properties. |

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For derivatives of this compound, a formyl derivative (an aldehyde) would be a suitable substrate for a Knoevenagel condensation.

The mechanism of the Knoevenagel condensation can be summarized as follows:

Carbanion Formation: The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., an amine or its salt) to form a resonance-stabilized carbanion (enolate). The acidity of the active methylene compound is crucial for this step.

Nucleophilic Addition: The newly formed carbanion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde derivative of this compound. This addition reaction leads to the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated, often by the conjugate acid of the basic catalyst, to yield a β-hydroxy adduct.

Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the β-hydroxy adduct to form the final α,β-unsaturated product. This step is often facilitated by the presence of the acid catalyst and can be the rate-determining step.

Stereochemical Considerations in Synthetic Transformations

The stereochemical outcome of synthetic transformations is a critical aspect of modern organic chemistry. For reactions involving this compound and its derivatives, stereochemical considerations become particularly important when chiral centers are generated or when the geometry of a double bond is established.

Stereochemistry in Suzuki-Miyaura Coupling

In the context of the Suzuki-Miyaura reaction, if the coupling partners contain pre-existing stereocenters, their retention or inversion during the reaction is a key consideration. The transmetalation step is generally considered to proceed with retention of configuration at the carbon atom attached to boron. This means that the stereochemistry of the organoboron reagent is typically transferred to the final product.

When coupling with alkenylboronic acids, the geometry of the double bond is also usually retained. However, the choice of catalyst, ligands, and reaction conditions can sometimes lead to isomerization.

Stereochemistry in Knoevenagel Condensation

The Knoevenagel condensation leads to the formation of a new carbon-carbon double bond, and as such, the stereochemistry of this bond (E/Z isomerism) is a primary concern. The stereochemical outcome is influenced by the relative steric bulk of the substituents on the reacting partners and the reaction conditions. In many cases, the thermodynamically more stable isomer is the major product. For the condensation of an aldehyde derivative of this compound, the steric interactions between the furan-benzoic acid moiety and the substituents on the active methylene compound will dictate the preferred geometry of the newly formed double bond.

If the active methylene compound is unsymmetrical and prochiral, the Knoevenagel condensation can potentially generate a new stereocenter, leading to the formation of enantiomers or diastereomers. In such cases, the use of chiral catalysts or auxiliaries may be employed to achieve stereoselective synthesis.

Interactive Data Table: Stereochemical Outcomes in Derivatization Reactions

| Reaction | Stereochemical Aspect | General Outcome | Factors Influencing Stereochemistry |

| Suzuki-Miyaura Coupling | Configuration at stereocenters | Retention of configuration at the carbon-boron bond. | Catalyst, ligands, reaction temperature, nature of substrates. |

| Suzuki-Miyaura Coupling | Geometry of double bonds (alkenylboronic acids) | Generally retention of geometry. | Possibility of isomerization under certain conditions. |

| Knoevenagel Condensation | E/Z isomerism of the new C=C bond | Formation of the thermodynamically more stable isomer is often favored. | Steric bulk of substituents, reaction temperature, catalyst. |

| Knoevenagel Condensation | Formation of new stereocenters | Can lead to racemic or diastereomeric mixtures if a new chiral center is formed. | Use of chiral catalysts or auxiliaries for stereocontrol. |

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Scaffolds based on 2-Fluoro-5-(furan-2-yl)benzoic acid

The inherent structure of this compound serves as a versatile starting point for the design and synthesis of novel molecular scaffolds. The strategic combination of a fluorinated aromatic ring and a furan (B31954) ring offers multiple avenues for structural elaboration and diversification, which could lead to the discovery of new bioactive compounds and materials.

One promising area of research is the development of derivatives through modifications of the carboxylic acid group and the furan ring. For instance, the carboxylic acid can be converted into a variety of functional groups, such as amides, esters, and ketones, to explore new chemical space and modulate the compound's physicochemical properties. drughunter.com The furan ring, a well-known pharmacophore, can also be a target for derivatization.

Furthermore, bioisosteric replacement strategies can be employed to create analogues with improved pharmacological profiles. drughunter.comspirochem.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. drughunter.comcambridgemedchemconsulting.com In the context of this compound, the furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrazole, or the fluoro-substituted phenyl ring could be exchanged for other substituted aromatic systems. drughunter.comnih.gov Such modifications can lead to compounds with enhanced potency, selectivity, and metabolic stability. For example, the introduction of a trifluoroethylamine group has been explored as a bioisosteric replacement for amides, enhancing metabolic stability. drughunter.com

The design of novel scaffolds can also draw inspiration from existing bioactive molecules containing similar structural units. For example, benzoxazole (B165842) derivatives incorporating fluorine and piperazine (B1678402) moieties have shown potential anticancer activity. nih.govresearchgate.net By analogy, novel scaffolds derived from this compound could be designed to target various biological pathways. The synthesis of such novel scaffolds would likely involve multi-step reaction sequences, potentially leveraging modern synthetic methodologies to achieve high efficiency and stereoselectivity. mdpi.com

Advanced Functionalization Strategies for Tailored Reactivity

To fully unlock the potential of this compound, the development of advanced functionalization strategies is crucial. These strategies would enable precise modifications of the molecule's core structure, allowing for the fine-tuning of its reactivity and properties for specific applications.

A key area of focus is the late-stage functionalization (LSF) of the molecule. LSF refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis, which can rapidly generate a library of analogues for biological screening. nih.govrsc.orgrsc.org For this compound, this could involve the selective C-H functionalization of either the furan or the phenyl ring. Copper-catalyzed C-H LSF has been successfully employed to modify 5-nitrofuran drugs with various functional groups, including hydroxyl, methyl, azido, and cyano groups. nih.govresearchgate.net A similar approach could be applied to this compound to introduce diverse functionalities.

Transition metal-catalyzed C-H activation is another powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govyoutube.comyoutube.com Palladium-catalyzed C-H arylation has been used for furan derivatives, suggesting that the furan ring of this compound could be a target for such transformations. youtube.com The fluorine substituent on the benzene (B151609) ring can also influence the regioselectivity of C-H activation reactions. The development of ligands that can control the site of functionalization will be critical for achieving desired reactivity profiles.

Furthermore, the reactivity of the furan ring itself can be exploited for functionalization. For instance, reactions involving the double bonds of the furan ring could lead to the synthesis of novel bicyclic or spirocyclic compounds. The presence of the electron-withdrawing carboxylic acid and the fluorine atom will likely influence the reactivity of the furan ring in such transformations.

Theoretical Predictions for Novel Reaction Pathways and Reactivity Profiles

Computational chemistry and theoretical studies can provide invaluable insights into the reactivity and potential reaction pathways of this compound, guiding experimental efforts and accelerating the discovery of new applications.

Theoretical models can also be used to predict the outcomes of various chemical reactions. For example, DFT calculations can be used to determine the activation energies of different reaction pathways, allowing researchers to identify the most favorable conditions for a desired transformation. nih.gov This can be particularly useful for predicting the regioselectivity of C-H activation reactions or the feasibility of novel cyclization reactions. Studies on the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives have utilized DFT calculations to understand the reaction mechanism involving diprotonated furan species. nih.govmdpi.com

Furthermore, computational screening of virtual libraries of derivatives of this compound could be performed to predict their biological activities. By docking these virtual compounds into the active sites of known biological targets, it may be possible to identify promising candidates for further experimental investigation.

Development of Sustainable Synthetic Approaches for Complex Fluorinated Furanobenzoic Acids

The development of sustainable and environmentally friendly synthetic methods is a critical aspect of modern chemistry. For complex molecules like fluorinated furanobenzoic acids, this involves minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

One promising approach is the use of flow chemistry. wikipedia.orgresearchgate.netnih.govnih.gov Flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. wikipedia.orgnih.govvapourtec.com The synthesis of this compound and its derivatives could be adapted to a continuous flow process, potentially leading to higher yields and purity while minimizing environmental impact. nih.govnih.gov Fluorination reactions, which can be hazardous in batch, can often be performed more safely in a flow system. nih.gov

Green chemistry principles should also be integrated into the synthetic design. worktribe.comosaka-u.ac.jpmdpi.comeurekalert.org This includes the use of renewable starting materials, such as furfural (B47365) derived from biomass, which is a precursor to the furan ring. researchgate.net The use of greener solvents, catalysts, and reaction conditions should also be prioritized. For example, reactions in aqueous media or the use of biocatalysis could significantly reduce the environmental footprint of the synthesis. mdpi.comacs.org The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is another key aspect of green chemistry. worktribe.com For instance, the development of catalytic C-H fluorination methods would be a significant advancement over traditional fluorinating agents.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-5-(furan-2-YL)benzoic acid?

The synthesis typically involves multi-step functionalization of a benzoic acid backbone. Key steps include:

- Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor®) at the 2-position of benzoic acid derivatives under anhydrous conditions .

- Furan coupling : Suzuki-Miyaura cross-coupling between a halogenated benzoic acid (e.g., 5-bromo derivative) and furan-2-ylboronic acid, catalyzed by Pd(PPh₃)₄ in a THF/water mixture (3:1) at 80°C .

- Protection/deprotection : Carboxylic acid protection via methyl ester formation (using SOCl₂/MeOH) to prevent side reactions during coupling, followed by hydrolysis with NaOH .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹⁹F NMR confirm substituent positions and purity. For example, the furan proton signals appear at δ 6.3–7.2 ppm, while fluorine shows a singlet near δ -110 ppm .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and 1500–1600 cm⁻¹ (furan C=C vibrations) validate functional groups .

- LC-MS : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]+ calculated for C₁₁H₇FO₃: 207.04) .

Q. How does the furan moiety influence solubility and reactivity?

The furan ring enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its electron-rich nature. However, it increases susceptibility to oxidation, necessitating inert atmospheres during reactions. Reactivity in cross-coupling (e.g., Heck or Sonogashira) is moderated by the electron-withdrawing fluorine, which directs electrophilic attacks to the 4-position of the furan .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization?

- Directing groups : Use of meta-directing substituents (e.g., -SO₂NH₂) to guide halogenation or nitration to the 5-position .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density maps to identify reactive sites .

- Protective groups : Temporary blocking of the carboxylic acid with tert-butyl esters prevents undesired interactions during furan coupling .

Q. How do structural analogs compare in biological activity?

- Trifluoromethyl analogs : 2-Fluoro-5-(trifluoromethyl)benzoic acid exhibits higher metabolic stability but reduced antimicrobial activity compared to the furan derivative, likely due to decreased π-π stacking with bacterial enzymes .

- Cinnamic acid derivatives : Replacement of benzoic acid with cinnamic acid (e.g., 2-Chloro-5-(trifluoromethyl)cinnamic acid) enhances cytotoxicity in cancer cell lines by improving membrane permeability .

Q. How to troubleshoot low yields in hydrolysis of intermediates?

- pH control : Hydrolysis of methyl esters proceeds optimally at pH 12–13 (using 2M NaOH) to avoid decarboxylation .

- Catalyst optimization : Addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates saponification in biphasic systems .

- Temperature modulation : Slow heating (50°C, 12h) prevents furan ring degradation .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

- Oxidative addition : The fluorine atom stabilizes Pd(0) intermediates, accelerating oxidative addition of aryl halides.

- Transmetalation : Furan’s electron-rich nature facilitates boronic acid transfer in Suzuki reactions, though steric hindrance at the 5-position may require bulky ligands (e.g., SPhos) .

- DFT studies : Show that the fluorine’s inductive effect lowers the LUMO energy of the aryl halide, enhancing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.